molecular formula C16H13Cl2N5OS B2700159 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 577988-35-3

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2700159
CAS RN: 577988-35-3
M. Wt: 394.27
InChI Key: VLDLWWQYBHZOQA-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ADTA is a thiosemicarbazide derivative that exhibits promising biological activities, making it a valuable molecule for drug discovery and development.

Scientific Research Applications

Research Applications

1. Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics is crucial in the development of new pharmaceuticals. For instance, research on acetaminophen metabolism highlights the importance of understanding how drugs are metabolized and excreted in humans. Similar studies could explore the metabolism, bioavailability, and excretion pathways of "2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide" to assess its potential as a therapeutic agent (Teng et al., 2010).

2. Toxicology and Safety Assessment

Understanding the toxicological profile of chemical compounds is essential for their safe application. Studies like those investigating the health effects of vinclozolin exposure among employees can serve as a model for assessing the safety and potential risks associated with exposure to new compounds. Research could focus on evaluating the toxicological effects, safety margins, and potential carcinogenicity of "this compound" (Zober et al., 1995).

3. Development of Analytical Methods

Developing analytical methods for detecting and quantifying chemical compounds is crucial in pharmaceutical sciences. For instance, the identification of chloramphenicol in human hair for diagnosing factitious disorder showcases the need for reliable analytical techniques. Similar methods could be developed for "this compound," enabling its detection in biological matrices, which is essential for pharmacokinetic studies and forensic investigations (Ameline et al., 2020).

4. Pharmacological Effects

Investigating the pharmacological effects of compounds is key to identifying their therapeutic potential. For example, studies on the effects of guanfacine on blood pressure demonstrate the process of identifying and validating the therapeutic uses of new compounds. Research on "this compound" could explore its potential pharmacological effects, such as anti-inflammatory, analgesic, or antipyretic activities, based on its chemical structure and mechanism of action (Dubach et al., 1977).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-12(18)8-13(7-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDLWWQYBHZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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